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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Hydroxy-4-methylaniline (CAS No. 2835-95-2), also known as 5-Amino-2-methylphenol.[1][2]
[3][4][5] As a crucial intermediate in the synthesis of various dyes and pharmaceuticals, a
thorough understanding of its structural and electronic properties through spectroscopic
analysis is paramount for researchers, scientists, and professionals in drug development.[3]
This document details the theoretical basis and practical considerations for acquiring and
interpreting *H Nuclear Magnetic Resonance (NMR), 3C NMR, Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) data for this compound. Experimental protocols are provided as a
self-validating framework to ensure data integrity and reproducibility.

Introduction: The Significance of 3-Hydroxy-4-
methylaniline
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3-Hydroxy-4-methylaniline is an aromatic organic compound with the chemical formula
C7HoNO.[2][4] Its molecular structure, featuring a phenol and an aniline moiety on a toluene
backbone, makes it a versatile building block in organic synthesis. The precise characterization
of this molecule is the foundation for its application in various fields, including the development
of novel therapeutic agents and advanced materials. Spectroscopic techniques provide the
necessary tools to confirm its identity, purity, and structural intricacies. This guide serves as a
practical resource for leveraging these techniques to their full potential.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-Hydroxy-4-methylaniline directly influence its spectroscopic
signatures. The interplay of the hydroxyl (-OH), amino (-NHz2), and methyl (-CHs) groups on the
aromatic ring creates a unique electronic environment that is interrogated by different
spectroscopic methods.

Caption: Correlation of spectroscopic techniques with the molecular structure of 3-Hydroxy-4-
methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of organic molecules.

'H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their
electronic environments, and their proximity to other protons.

Table 1: Predicted *H NMR Data for 3-Hydroxy-4-methylaniline
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~2.1 Singlet 3H -CHs
~3.5 (broad) Singlet 2H -NH:2
~4.8 (broad) Singlet 1H -OH
~6.5-7.0 Multiplet 3H Aromatic-H

Note: Predicted values are based on standard chemical shift tables and may vary depending
on the solvent and experimental conditions.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-4-methylaniline in 0.5-0.7
mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm NMR tube. The
choice of solvent is critical; DMSO-ds is often preferred for its ability to solubilize polar
compounds and to observe exchangeable protons (-OH, -NH2).

¢ Instrument Setup:
o Use a 400 MHz or higher field NMR spectrometer.
o Shim the magnetic field to achieve optimal resolution.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

o Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32

scans).
» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
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o Phase the resulting spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., DMSO at 2.50 ppm).

o Integrate the peaks to determine the relative number of protons.

3C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and
their chemical environments.

Table 2: Predicted 3C NMR Data for 3-Hydroxy-4-methylaniline

Chemical Shift (d) ppm Assignment
~17 -CHs
~110 - 155 Aromatic-C (6 signals)

Note: Predicted values are based on standard chemical shift tables and may vary depending
on the solvent and experimental conditions. The PubChem database indicates the availability
of 13C NMR data for this compound.[1]

Experimental Protocol: 3C NMR Spectroscopy
o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

e Instrument Setup:

[e]

Use a broadband probe on the NMR spectrometer.

o

Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance
sensitivity.
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o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

» Data Processing:
o Process the data similarly to the *H NMR spectrum.
o Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-de at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for 3-Hydroxy-4-methylaniline

Wavenumber (cm—?) Vibration Functional Group
3400 - 3200 (broad) O-H stretch Phenol

3500 - 3300 (two bands) N-H stretch Primary Amine
3000 - 2850 C-H stretch Methyl

1620 - 1580 N-H bend Primary Amine
1600 - 1450 C=C stretch Aromatic Ring

1260 - 1000 C-O stretch Phenol

Note: An ATR-IR spectrum is available in the PubChem database for 5-Amino-2-
methylphenol.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

o Sample Preparation: Place a small amount of the solid 3-Hydroxy-4-methylaniline sample
directly onto the ATR crystal.

e Instrument Setup:

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1213058/docs?utm_src=pdf-body#spectroscopic-data-of-3-hydroxy-4-methylaniline-a-technical-guide-for-researchers
https://www.benchchem.com/product/b1213058/docs?utm_src=pdf-body#spectroscopic-data-of-3-hydroxy-4-methylaniline-a-technical-guide-for-researchers
https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-2-methylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o Collect a background spectrum of the clean, empty ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

» Data Acquisition and Processing:

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

o Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for 3-Hydroxy-4-methylaniline

miz Interpretation
123 Molecular ion [M]*
122 [M-H]*

108 [M-CHs]*

94 [M-NHa-H]*

Note: GC-MS data for 5-Amino-2-methylphenol is available in the PubChem database,
showing a molecular ion peak at m/z 123.[1] The mzCloud database also provides extensive

mass spectral data for this compound.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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e Sample Preparation: Prepare a dilute solution of 3-Hydroxy-4-methylaniline in a volatile
organic solvent (e.g., methanol or dichloromethane).

e Instrument Setup:
o Gas Chromatograph (GC):
» Select an appropriate capillary column (e.g., a non-polar DB-5ms).

» Set a suitable temperature program for the oven to ensure separation from any
impurities.

» Use helium as the carrier gas.
o Mass Spectrometer (MS):
» Use Electron lonization (El) at 70 eV.
» Set the mass range to scan from approximately m/z 40 to 200.
o Data Acquisition and Analysis:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The separated components will elute from the GC column and enter the mass
spectrometer.

o Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of 3-Hydroxy-4-methylaniline.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary
suite of tools for the unambiguous characterization of 3-Hydroxy-4-methylaniline. By following
the outlined experimental protocols and understanding the correlation between molecular
structure and spectroscopic data, researchers can ensure the identity and purity of their
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material, which is a critical prerequisite for its successful application in research and
development. This guide provides the foundational knowledge for these analytical endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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